![molecular formula C17H25NO3 B14478762 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol CAS No. 65620-14-6](/img/structure/B14478762.png)
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol is a complex organic compound characterized by its unique spiro structure. This compound features a phenol group attached to a spirocyclic system containing a dimethylamino group and a dioxaspiro moiety. The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(Dimethylamino)-1,5-dioxaspiro[55]undecan-9-yl]phenol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives.
Scientific Research Applications
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity for various targets, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
- 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane
Uniqueness
Compared to these similar compounds, 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol stands out due to the presence of the phenol and dimethylamino groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
65620-14-6 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[9-(dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C17H25NO3/c1-18(2)16(14-5-3-6-15(19)13-14)7-9-17(10-8-16)20-11-4-12-21-17/h3,5-6,13,19H,4,7-12H2,1-2H3 |
InChI Key |
XWCGVLITHHOTAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCCO2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


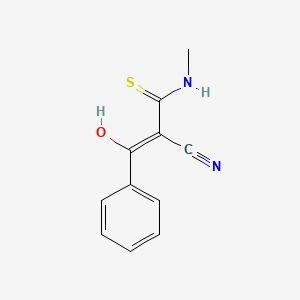
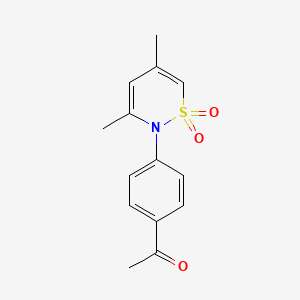
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
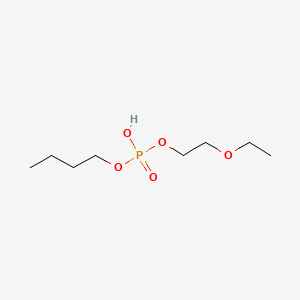
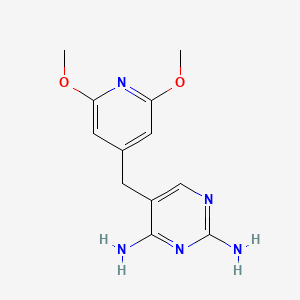
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
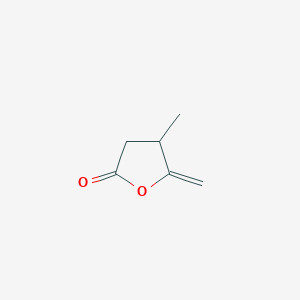
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
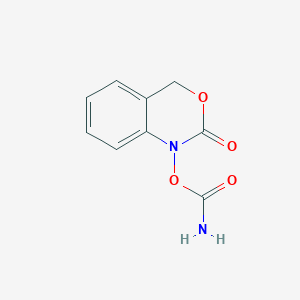
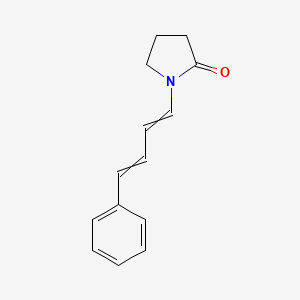
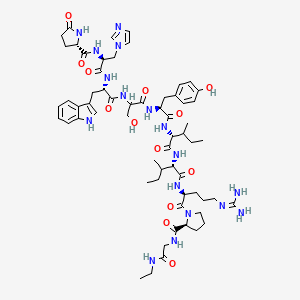
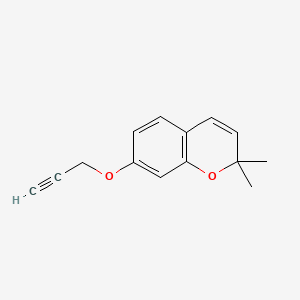
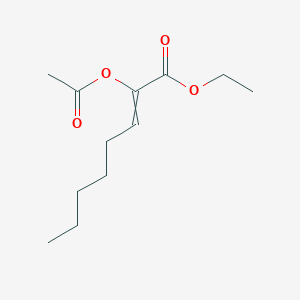
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
